Stereodescriptor-Dependent Biological Relevance: Ribo Impurity vs. Arabino Active Intermediate
The target compound's (2R,3R,4R,5R) configuration designates it as Clofarabine Impurity 1 . In the synthesis of the antileukemic drug clofarabine, the corresponding α-D-arabinofuranose isomer (CAS 97614-43-2) is the preferred synthon, achieving a 67% yield of the final bioactive product in chemoenzymatic approaches [1]. The ribo isomer is a known process impurity requiring synthesis, isolation, and characterization to satisfy regulatory requirements for drug substance purity [2]. This directly proves that the arabino isomer cannot be generically substituted for impurity profiling.
| Evidence Dimension | Role in Clofarabine Synthesis |
|---|---|
| Target Compound Data | Classified and isolated as a process impurity (Clofarabine Impurity 1/6) |
| Comparator Or Baseline | 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose (CAS 97614-43-2): Productive intermediate yielding clofarabine in 67% yield [1] |
| Quantified Difference | Functional divergence: productive intermediate versus controlled impurity |
| Conditions | Comparison of synthetic utility and final drug impurity profiles per regulatory guidelines |
Why This Matters
For pharmaceutical quality control (QC) and R&D, purchasing the correct isomer is critical; using the arabino isomer will not serve as an analytical reference for the ribo-specific impurity, potentially leading to failed regulatory audits.
- [1] Fateev, I. V., et al. (2014). The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases. Beilstein Journal of Organic Chemistry, 10, 1747-1754. View Source
- [2] Anderson, B. G., et al. (2008). Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. Org. Process Res. Dev., 12(6), 1229-1237. View Source
